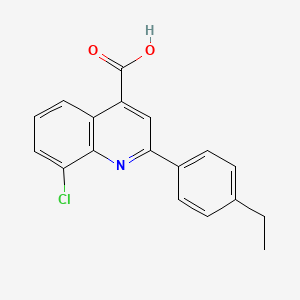

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

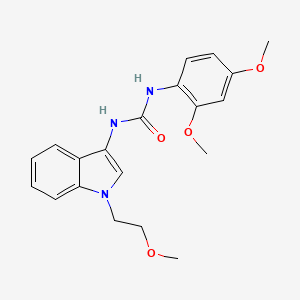

“8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is a specialty product used in proteomics research . It has a molecular formula of C18H14ClNO2 and a molecular weight of 311.77 .

Synthesis Analysis

Quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

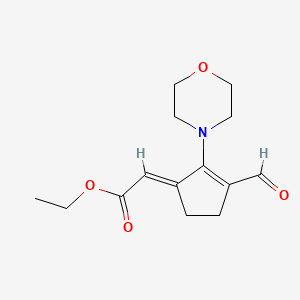

The molecular structure of “8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis

Various chemical reactions are involved in the synthesis of quinoline compounds. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Aplicaciones Científicas De Investigación

- Quinoline derivatives, including 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens . Further studies could focus on specific strains and mechanisms of action.

- Some quinoline derivatives exhibit anti-inflammatory effects. For instance, a quinoline derivative demonstrated strong anti-inflammatory activity in an adjuvant arthritis rat model . Investigating the anti-inflammatory potential of 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid could be valuable.

Antimicrobial Activity

Anti-Inflammatory Potential

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit antibacterial activity, possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .

Mode of Action

It is suggested that quinoline derivatives may exert their effects through a metal (ii)-dependent mode of action .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of certain bacterial processes, potentially affecting the viability of bacterial biofilms .

Result of Action

Quinoline derivatives have been associated with antibacterial activity, suggesting that they may have an effect on bacterial viability .

Direcciones Futuras

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, the future directions for “8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these fields.

Propiedades

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNCXJXGAMXROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)

![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2692167.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)